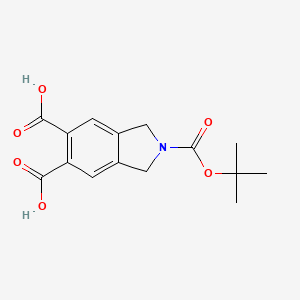

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO6 |

|---|---|

Molecular Weight |

307.30 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5,6-dicarboxylic acid |

InChI |

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-6-8-4-10(12(17)18)11(13(19)20)5-9(8)7-16/h4-5H,6-7H2,1-3H3,(H,17,18)(H,19,20) |

InChI Key |

WRYFDMIWBNZSSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid typically involves the reaction of isoindoline derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various functionalized isoindoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H17NO6

- Molecular Weight : 307.3 g/mol

- Structural Features : The compound contains an isoindoline core with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group.

Organic Synthesis

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it a valuable building block in organic chemistry.

Medicinal Chemistry

The compound is notable for its role in drug development, particularly in synthesizing peptide-based drugs. The Boc group facilitates the protection of amine functionalities during synthesis, which is crucial for creating biologically active compounds.

Biological Research

Research has shown that this compound can interact with various biological targets:

- Enzyme Mechanisms : It is utilized in studying enzyme mechanisms due to its ability to modulate interactions between proteins and ligands.

- Cancer Immunotherapy : Recent studies indicate its potential as an inhibitor of immune checkpoint proteins like PD-1/PD-L1, which are critical in cancer treatment strategies. Disrupting this interaction may enhance T cell responses against tumors .

Case Studies

- Cancer Research : Investigations into the inhibition of PD-1/PD-L1 interactions have shown promising results using derivatives of this compound. These studies suggest that small molecule inhibitors can effectively enhance immune responses against tumors .

- Synthetic Methodologies : Various synthetic methodologies have been developed utilizing this compound as a key intermediate, leading to the creation of novel compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid can be compared to analogous Boc-protected heterocyclic carboxylic acids. Below is a detailed analysis:

Structural Analogues

Functional Differences

Core Rigidity :

- The isoindoline scaffold in the target compound provides planar rigidity, which enhances binding affinity to enzymatic pockets in anticancer targets . In contrast, pyrrolidine derivatives (e.g., the second compound in the table) exhibit conformational flexibility, favoring interactions with dynamic binding sites.

Substituent Effects: The dual carboxylic acid groups in this compound enable chelation of metal ions or hydrogen bonding in biological systems, a feature absent in the monofunctional pyrrolidine analogue .

Synthetic Utility: The target compound’s synthesis involves multi-step routes starting from iodophenylpropanoic acid precursors, as demonstrated in the development of type D inhibitors . Pyrrolidine analogues, however, are typically derived from proline-like backbones, limiting their applicability in isoindoline-based drug scaffolds.

Stability and Commercial Viability

Both this compound and its pyrrolidine counterpart have been discontinued commercially . This may reflect inherent instability (e.g., Boc group hydrolysis under acidic conditions) or low demand due to niche research applications. In contrast, simpler Boc-protected amino acids (e.g., 2-(Boc-amino)-3-(4-iodophenyl)propanoic acid) remain widely used, likely due to their versatility in peptide synthesis .

Biological Activity

2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid (CAS: 1824411-98-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of drug discovery and development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO6, with a molecular weight of approximately 307.3 g/mol. The compound features an isoindoline core structure with two carboxylic acid groups and a tert-butoxycarbonyl protective group, which influences its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its role as a potential inhibitor in various biochemical pathways. Notably, it has been investigated for its interactions with immune checkpoint proteins such as PD-1/PD-L1, which are crucial in cancer immunotherapy.

Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the importance of small molecule inhibitors in modulating the PD-1/PD-L1 pathway. This pathway is vital for tumor immune evasion, as PD-L1 expressed on tumor cells binds to PD-1 on T cells, inhibiting their activity. The ability of this compound to disrupt this interaction could enhance T cell responses against tumors.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: PD-L1 Inhibition

In a virtual screening study aimed at identifying new PD-L1 ligands, this compound was among the compounds evaluated. It demonstrated a significant inhibitory effect on PD-L1 binding to PD-1, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Anticancer Activity

Another study assessed the anticancer properties of various isoindoline derivatives, including the target compound. The results indicated that while it showed some cytotoxic effects on cancer cell lines, further optimization is required to enhance its efficacy and reduce toxicity .

Q & A

Q. What synthetic strategies are used to prepare 2-(tert-Butoxycarbonyl)isoindoline-5,6-dicarboxylic acid derivatives for combinatorial libraries?

The compound serves as a symmetrical scaffold for combinatorial synthesis. Key steps include:

- Solution-phase combinatorial chemistry : Coupling optimized binding subunits (e.g., iminodiacetic acid diamides) to the isoindoline template using carbodiimide-mediated amidation .

- Protection/deprotection : The tert-butoxycarbonyl (Boc) group is retained during synthesis to prevent unwanted side reactions, with cleavage under acidic conditions (e.g., TFA) for final product isolation .

- Purification : Reverse-phase HPLC or size-exclusion chromatography ensures purity (>95%) for biological testing .

Q. How is the structural integrity of this compound derivatives validated?

Characterization involves:

- NMR spectroscopy : and NMR confirm regioselective coupling and Boc-group retention.

- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., dimeric or trimeric libraries).

- X-ray crystallography : Optional for resolving stereochemical ambiguities in active analogs .

Q. What in vitro assays are used to evaluate the biological activity of derivatives?

- EPOr binding assays : Surface plasmon resonance (SPR) or fluorescence polarization measures direct binding to the erythropoietin receptor (EPOr).

- Functional cell assays : UT-7/EPO cells (EPO-dependent) assess proliferation via -thymidine incorporation. Specificity is confirmed using EPOr-negative FDC-P1 cells .

Advanced Research Questions

Q. How do higher-order oligomers (dimers, trimers) of this compound enhance EPOr activation compared to monomers?

- Mechanistic rationale : Dimerization of EPOr is critical for signaling. Oligomers mimic natural EPO’s bivalent binding, increasing avidity and stabilizing receptor conformations.

- SAR data : Trimeric analogs showed 3–5× higher EC values in UT-7/EPO assays than dimers, suggesting cooperative binding effects .

Q. Why do some derivatives act as partial agonists despite strong EPOr binding?

- Hypothesis : Partial agonists may induce suboptimal receptor dimerization geometry or fail to recruit co-receptors (e.g., β-common chain).

- Experimental validation : Compare full agonists (e.g., EPO) and partial analogs using Förster resonance energy transfer (FRET) to monitor EPOr dimerization efficiency .

Q. How can conflicting data between EPOr binding affinity and functional cell activity be resolved?

- Case example : A compound with high SPR binding (K = 10 nM) but weak UT-7/EPO activity (EC = 1 µM) suggests:

- Post-translational modifications (e.g., glycosylation) in cellular assays affecting ligand accessibility.

- Off-target effects masking functional readouts.

Methodological Recommendations

Q. What strategies optimize the isoindoline scaffold for improved metabolic stability?

- Structural modifications : Replace labile ester groups (e.g., Boc) with stable ethers or carbamates.

- In vitro stability assays : Incubate derivatives in liver microsomes or plasma to identify metabolic hotspots .

Q. How to prioritize analogs for in vivo testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.